Flavidin

Description

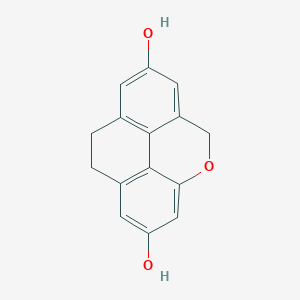

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaene-6,13-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-11-3-8-1-2-9-4-12(17)6-13-15(9)14(8)10(5-11)7-18-13/h3-6,16-17H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOLHJKSZMURCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)O)OCC4=CC(=CC1=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232811 | |

| Record name | 5H-Phenanthro(4,5-bcd)pyran-2,7-diol, 9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83924-98-5 | |

| Record name | Flavidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83924-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Phenanthro(4,5-bcd)pyran-2,7-diol, 9,10-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083924985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Phenanthro(4,5-bcd)pyran-2,7-diol, 9,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is Flavidin protein

An In-Depth Technical Guide to Flavidin: The Engineered Fluorophore-Friendly Streptavidin

Introduction

This compound is an engineered variant of the protein streptavidin, designed for superior performance in bio-imaging and detection assays.[1][2][3] Developed through a process termed "amine landscaping," this compound combines ultrastable biotin-ligand binding with significantly increased fluorescence brightness upon conjugation with chemical dyes.[1][2][4] Standard methods of labeling wild-type (WT) streptavidin with N-hydroxysuccinimide (NHS) ester dyes often impair its binding affinity and can lead to fluorescence quenching.[1][2] this compound overcomes these critical limitations, making it a powerful tool for researchers in molecular biology, immunology, and drug development who require high-sensitivity detection.[1][2][5] This guide provides a comprehensive technical overview of this compound's development, biophysical properties, and its application in common experimental protocols.

Protein Engineering and Core Characteristics

The primary innovation behind this compound is the strategic removal of surface-accessible amine groups (from lysine residues) to optimize the performance of conjugated fluorophores. This "amine landscaping" approach revealed that reducing the number of potential labeling sites surprisingly decreased fluorescence quenching and thus increased overall brightness.[1][4]

Key Mutations

This compound was created by mutating all surface lysine residues of wild-type core streptavidin to arginine. A key mutation, K121R , was first identified as critical for preserving the ultrastable biotin-binding affinity that is typically damaged by dye labeling in the wild-type protein.[4] The final this compound construct removes all other surface lysines to minimize quenching and maximize brightness, resulting in a "one-amine" per subunit variant (the single remaining amine being the N-terminal α-amine).[1][4]

The amino acid sequence for this compound has been deposited in GenBank under accession number MF150043 .[4] Plasmids for bacterial expression of this compound are available through the Addgene repository (e.g., pET21-Flavidin, ID: 89881).[6][7]

Biophysical Properties

This compound was engineered to retain or improve upon the key biophysical characteristics of wild-type streptavidin. It expresses efficiently in E. coli, demonstrates high thermostability comparable to the wild-type protein, and has good solubility of at least 100 µM in PBS.[1]

Quantitative Data

The performance of this compound has been quantitatively characterized and compared to wild-type streptavidin, particularly concerning its binding kinetics after fluorescent labeling.

Table 1: Biotin-Binding Kinetics

| Protein Variant | On-rate (k_on) for Biotin-4-Fluorescein (M⁻¹s⁻¹) | Effect of Dye Labeling on Dissociation (Off-rate) | Reference |

| Wild-Type Streptavidin | 5.7 ± 0.3 x 10⁷ | Significantly accelerated dissociation | [1] |

| This compound (unlabeled) | 5.1 ± 0.7 x 10⁷ | N/A | [1] |

| This compound-635P (labeled) | 2.1 ± 0.3 x 10⁷ | No impact on dissociation; binding remains ultrastable | [1] |

Table 2: Physical and Production Characteristics

| Property | This compound | Wild-Type Streptavidin | Reference |

| Thermostability | High, similar to WT | High | [1] |

| Solubility | ≥100 µM in PBS | High | [1] |

| Expression Yield | ~23 mg/L in E. coli | ~17 mg/L in E. coli | [1] |

Experimental Workflows and Signaling Pathways

This compound is a detection reagent, not a component of a natural signaling pathway. The following diagrams illustrate the key experimental workflows in which this compound is prepared and utilized.

Caption: Workflow for conjugating this compound with an amine-reactive fluorescent dye.

Caption: General workflow for cell detection using labeled this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the conjugation and application of this compound.

Protocol: Fluorescent Labeling of this compound

This protocol describes the conjugation of this compound with an amine-reactive N-hydroxysuccinimide (NHS) ester dye.

-

Protein Preparation : Dissolve purified this compound protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a final concentration of at least 2 mg/mL.[8]

-

Dye Preparation : Immediately before use, dissolve the amine-reactive fluorescent dye (e.g., dye-NHS ester) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[8]

-

Molar Ratio Calculation : Determine the desired molar ratio of dye to protein. A range of ratios should be tested to find the optimal degree of labeling for a specific application, but a starting point of 10-20 moles of dye per mole of protein is common.

-

Conjugation Reaction : While gently stirring the this compound solution, slowly add the calculated volume of the reactive dye solution.[8]

-

Incubation : Allow the reaction to proceed for 1 hour at room temperature with continuous, gentle stirring, protected from light.[8]

-

Purification : Remove unreacted dye and purify the labeled this compound conjugate. This is typically achieved by passing the reaction mixture over a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS. Alternatively, dialysis can be used.

-

Characterization : Determine the protein concentration and degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye (A_max).[8] Store the final labeled this compound at 4°C, protected from light.

Protocol: Cell Staining for Flow Cytometry

This protocol outlines the use of fluorescently-labeled this compound for the detection of cell surface markers on a single-cell suspension.

-

Cell Preparation : Harvest cells and prepare a single-cell suspension. Wash the cells with an appropriate buffer (e.g., PBS with 1-2% BSA, also known as flow cytometry staining buffer). Resuspend the cells to a concentration of 1 x 10⁷ cells/mL.[9][10]

-

Aliquot and Block : Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.[9] To prevent non-specific binding, perform an Fc receptor blocking step by adding an appropriate blocking reagent (e.g., Human Fc Receptor Binding Inhibitor or purified IgG) and incubate for 15 minutes at room temperature.[9][11]

-

Primary Antibody Staining : Without washing, add the predetermined optimal concentration of the biotinylated primary antibody that targets the cell surface protein of interest. Incubate for 20-30 minutes at 4°C in the dark.[12]

-

Wash : Add 2 mL of flow cytometry staining buffer to each tube, centrifuge the cells (e.g., 300-500 x g for 5 minutes), and decant the supernatant. Repeat for a total of two washes.[10][11]

-

Secondary Staining with this compound : Resuspend the cell pellet in the residual buffer. Add the fluorescently-labeled this compound conjugate at a predetermined optimal concentration (typically 0.5–10 µg/mL).[13] Incubate for 20-30 minutes at 4°C in the dark.

-

Final Wash : Wash the cells twice with 2 mL of flow cytometry staining buffer as described in step 4.

-

Analysis : Resuspend the final cell pellet in 200-400 µL of staining buffer and analyze the sample on a flow cytometer.[11]

Applications and Advantages

This compound is a versatile tool with broad applications in research and diagnostics.

-

Flow Cytometry : this compound's enhanced brightness allows for more sensitive and specific detection of cell populations, particularly those with low antigen expression where signals from conventionally labeled streptavidin may be indistinguishable from background.[1][3]

-

Immunohistochemistry (IHC) and Immunofluorescence (IF) : In tissue staining, the superior signal intensity of this compound conjugates can improve visualization of target proteins within their native architectural context.[2][3]

-

High-Sensitivity Assays : The combination of high signal brightness and ultrastable binding makes this compound an ideal reagent for various immunoassays (e.g., ELISA) and other detection platforms requiring robust performance.[14]

The primary advantage of this compound is its ability to resolve the trade-off between labeling efficiency and functional integrity. It allows for bright, multi-fluorophore labeling without compromising the extraordinary affinity of the streptavidin-biotin interaction, leading to improved signal-to-noise ratios and more reliable data.[1][2]

References

- 1. howarthgroup.org [howarthgroup.org]

- 2. Amine Landscaping to Maximize Protein-Dye Fluorescence and Ultrastable Protein-Ligand Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. gup.ub.gu.se [gup.ub.gu.se]

- 6. addgene.org [addgene.org]

- 7. Howarth reagents [howarthgroup.org]

- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]

- 11. youtube.com [youtube.com]

- 12. Flow Cytometry Protocol | Abcam [abcam.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. lumiprobe.com [lumiprobe.com]

A Technical Guide to Flavidin and Streptavidin: Core Properties and Applications

For researchers, scientists, and drug development professionals, the streptavidin-biotin interaction represents one of the most powerful and versatile tools in biotechnology. This guide provides an in-depth look at the core properties of streptavidin and a key engineered variant, flavidin, with a focus on quantitative data, experimental methodologies, and practical applications.

Core Properties of Streptavidin and this compound

Streptavidin, a tetrameric protein isolated from the bacterium Streptomyces avidinii, is renowned for its extraordinarily high and specific affinity for biotin (Vitamin B7).[1][2] This interaction is one of the strongest non-covalent bonds known in nature, making it a cornerstone of numerous detection, purification, and labeling systems.[1][2]

This compound is an engineered mutant of streptavidin in which all lysine residues have been removed.[2] This modification is particularly advantageous for applications involving fluorescent labeling with amine-reactive dyes. By eliminating lysine side chains, this compound can be conjugated to such dyes at its amino terminus without impairing its biotin-binding affinity, a common issue with wild-type streptavidin.[2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of both wild-type streptavidin and the this compound mutant.

| Property | Wild-Type Streptavidin | This compound (Lysine-Free Mutant) | Reference(s) |

| Molecular Weight | ~52.8 - 60 kDa (tetramer) | Not explicitly stated, but expected to be similar to wild-type | [1][2][3][4] |

| Binding Affinity (Kd) for Biotin | ≈ 10⁻¹⁴ - 10⁻¹⁵ M | Retains good biotin binding characteristics | [1][2][4] |

| Isoelectric Point (pI) | ~5-6 | Not explicitly stated | [2] |

| Optimal pH Range | Stable over a wide range | Not explicitly stated, likely similar to wild-type | [1] |

| Thermal Stability | High, denatures at ~75°C (unbound) and ~112°C (biotin-bound) | High thermostability, similar to wild-type | [2][5] |

| Structure | Tetramer of four identical subunits | Tetramer | [1][2] |

Experimental Protocols

The streptavidin-biotin system is integral to a wide array of experimental techniques. Below are detailed methodologies for some of the most common applications.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISAs are widely used for the quantification of antigens. The high affinity of the streptavidin-biotin interaction is leveraged for signal amplification, leading to enhanced sensitivity.

Materials:

-

Coating Buffer (e.g., 50 mM sodium carbonate/bicarbonate, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Biotinylated detection antibody

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2 N H₂SO₄)

-

96-well microplate

Protocol:

-

Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in Coating Buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Sample Incubation: Add standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Detection Antibody Incubation: Add the biotinylated detection antibody diluted in Blocking Buffer and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate diluted in Blocking Buffer and incubate for 30-60 minutes at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stopping Reaction: Stop the reaction by adding Stop Solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.[3][6]

Western Blotting

In Western blotting, the streptavidin-biotin system is used to detect biotinylated primary or secondary antibodies, offering a sensitive alternative to traditional methods.

Materials:

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Biotinylated primary or secondary antibody

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

PVDF or nitrocellulose membrane

Protocol:

-

Protein Transfer: Following SDS-PAGE, transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (if biotinylated) or a non-biotinylated primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation (if needed): If the primary antibody is not biotinylated, incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP conjugate for 1 hour at room temperature.[7][8]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.[7][8]

Immunoprecipitation / Pull-Down Assay

Streptavidin-coated beads are used to capture and purify biotinylated proteins or protein complexes from a heterogeneous mixture.

Materials:

-

Streptavidin-coated magnetic or agarose beads

-

Binding/Wash Buffer (e.g., PBS, TBS)

-

Elution Buffer (e.g., low pH glycine buffer, or SDS-PAGE sample buffer)

-

Cell lysate or protein mixture containing the biotinylated target

Protocol:

-

Bead Preparation: Wash the streptavidin beads with Binding/Wash Buffer.

-

Binding: Incubate the cell lysate containing the biotinylated target with the prepared streptavidin beads for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specific binders.

-

Elution: Elute the captured biotinylated protein from the beads using an appropriate Elution Buffer. For downstream analysis by SDS-PAGE, boiling the beads in sample buffer is a common elution method.[1][9][10]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and the fundamental principle of streptavidin-biotin based signal amplification.

Caption: General workflow for a sandwich ELISA utilizing streptavidin-biotin detection.

Caption: Workflow for Western blotting using a biotinylated secondary antibody and streptavidin-HRP.

Caption: General workflow for an immunoprecipitation or pull-down assay using streptavidin beads.

Caption: Principle of signal amplification using the streptavidin-biotin system.

Applications in Drug Development and Research

The unique properties of the streptavidin-biotin system have made it invaluable in various stages of drug development and fundamental research.

-

Immunoassays: As detailed in the ELISA protocol, the system is crucial for developing highly sensitive diagnostic assays to detect biomarkers.[3][6]

-

Protein Purification: Streptavidin-based affinity chromatography is a powerful method for purifying biotinylated recombinant proteins or capturing protein interaction partners in pull-down assays.[1][9][10]

-

Cell Sorting and Imaging: this compound, with its amenability to fluorescent labeling, is particularly useful for cell sorting (FACS) and high-resolution imaging applications where minimizing perturbation of the target molecule is critical.

-

Drug Delivery and Targeting: The streptavidin-biotin interaction can be used to conjugate drugs or imaging agents to targeting moieties like antibodies, enabling specific delivery to target cells or tissues.

-

Nanotechnology: Streptavidin is often used as a molecular linker to assemble and functionalize nanomaterials for various biomedical applications.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. Streptavidin - Wikipedia [en.wikipedia.org]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Extremely high thermal stability of streptavidin and avidin upon biotin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. fortislife.com [fortislife.com]

- 8. novopro.cn [novopro.cn]

- 9. neb.com [neb.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

The Advent of Fluorophore-Friendly Streptavidin: A Technical Guide to Enhanced Bio-Imaging and Detection

For Immediate Release

In the landscape of modern biological research and drug development, the streptavidin-biotin interaction stands as a cornerstone for sensitive and specific molecular detection. However, the full potential of this powerful partnership has often been constrained by the inherent photophysical limitations of conventional streptavidin when paired with fluorescent reporters. This technical guide delves into the discovery and engineering of "fluorophore-friendly" streptavidin variants, offering researchers a comprehensive overview of the advancements that have led to brighter, more stable, and more accurate fluorescence-based assays.

The quest for improved streptavidin has yielded a new generation of reagents designed to minimize fluorescence quenching and enhance the quantum yield of conjugated fluorophores. These efforts have culminated in the development of novel streptavidin mutants with optimized surface chemistries and structural characteristics, leading to significant improvements in a wide array of applications, from super-resolution microscopy to high-throughput screening. This document provides an in-depth exploration of these cutting-edge developments, complete with detailed experimental protocols and comparative data to guide researchers in leveraging these advanced tools for their specific needs.

The Challenge: Overcoming Streptavidin-Induced Fluorophore Quenching

The proximity of native streptavidin's amino acid residues, particularly tryptophan, to the biotin-binding pocket can lead to significant quenching of fluorophore emissions. This phenomenon, primarily driven by Förster Resonance Energy Transfer (FRET) and other quenching mechanisms, results in reduced signal intensity and compromised assay sensitivity. Early research recognized this limitation, sparking efforts to engineer streptavidin variants that could mitigate these undesirable effects.

Engineering a Brighter Future: The Rise of Fluorophore-Friendly Streptavidin

A pivotal breakthrough in this field was the development of streptavidin variants with altered surface lysine content. By strategically mutating lysine residues, researchers were able to control the site and stoichiometry of fluorophore conjugation, thereby minimizing dye-dye interactions and reducing self-quenching.

One notable success story is the creation of "Flavidin," a streptavidin mutant containing only a single free amino group, which has demonstrated superior performance in fluorescent labeling applications.[1] Further advancements have focused on engineering monomeric streptavidin to prevent the crosslinking of biotinylated targets, a crucial consideration in live-cell imaging and single-molecule studies.[2][3]

Another significant area of innovation has been the development of streptavidin mutants with enhanced thermal and mechanical stability, such as "Traptavidin."[4][5] This variant exhibits a significantly slower biotin dissociation rate, making it ideal for applications requiring long-term signal stability.[5]

The following table summarizes the key quantitative characteristics of some of these engineered streptavidin variants compared to wild-type streptavidin.

| Streptavidin Variant | Key Feature(s) | Biotin Off-Rate (s⁻¹) | Affinity (Kd) | Reference(s) |

| Wild-Type Streptavidin | Tetrameric, high affinity | ~10⁻⁴ - 10⁻⁵ | ~10⁻¹⁵ M | [5][6] |

| This compound | Single free amino group for controlled conjugation | Not explicitly reported, focus on fluorescence enhancement | High | [1] |

| Monomeric Streptavidin (mSA) | Prevents target crosslinking | Higher than wild-type (faster dissociation) | nM range | [2] |

| Traptavidin (Tr) | 10-fold lower biotin off-rate, increased stability | ~10⁻⁶ | High | [4][5] |

| SAVSBPM18 | Reversible binding for purification | Not explicitly reported, designed for reusability | ~10⁻⁸ M | [7] |

Experimental Protocols: A Guide to Implementation

To facilitate the adoption of these advanced reagents, this section provides detailed methodologies for key experiments in the characterization and application of fluorophore-friendly streptavidin.

General Protocol for Fluorescent Labeling of Biotinylated Targets using Streptavidin Conjugates

This protocol outlines the fundamental steps for labeling biotinylated molecules with fluorescently labeled streptavidin.

Materials:

-

Biotinylated probe (e.g., antibody, nucleic acid)

-

Fluorescently labeled streptavidin conjugate

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Blocking: Incubate the sample (e.g., cells, tissue section, microarray slide) with blocking buffer for 30-60 minutes at room temperature to minimize non-specific binding.

-

Primary Incubation: Incubate the sample with the biotinylated probe at the manufacturer's recommended concentration for 60 minutes at room temperature or overnight at 4°C.

-

Washing: Wash the sample three times with wash buffer for 5 minutes each to remove the unbound biotinylated probe.

-

Secondary Incubation: Dilute the fluorescently labeled streptavidin conjugate in blocking buffer to a working concentration (typically 1-10 µg/mL). Incubate the sample with the diluted streptavidin conjugate for 30-60 minutes at room temperature, protected from light.

-

Final Washing: Wash the sample three times with wash buffer for 5 minutes each to remove unbound streptavidin conjugate.

-

Imaging/Detection: Proceed with fluorescence microscopy, flow cytometry, or other detection methods.

Biotin-4-Fluorescein Off-Rate Assay

This assay measures the dissociation rate of a biotin-fluorophore conjugate from streptavidin, providing a quantitative measure of binding stability.[4][5]

Materials:

-

Streptavidin variant

-

Biotin-4-fluorescein

-

Excess free biotin

-

Fluorometer

Procedure:

-

Incubate the streptavidin variant with a sub-stoichiometric amount of biotin-4-fluorescein to allow for binding and fluorescence quenching.

-

Initiate the dissociation reaction by adding a large excess of free biotin.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for fluorescein.

-

The rate of fluorescence increase corresponds to the off-rate of the biotin-4-fluorescein from the streptavidin variant.

Visualizing the Workflow: From Engineering to Application

The following diagrams, generated using the DOT language, illustrate the logical workflows involved in the discovery and application of fluorophore-friendly streptavidin.

Caption: Workflow for the discovery and development of engineered streptavidin variants.

Caption: Signaling pathway for indirect immunofluorescence using biotin-streptavidin.

Conclusion and Future Directions

The development of fluorophore-friendly streptavidin represents a significant leap forward in fluorescence-based detection technologies. By addressing the fundamental limitations of wild-type streptavidin, these engineered variants offer researchers unprecedented levels of sensitivity, stability, and versatility. As research in this area continues, we can anticipate the emergence of even more sophisticated streptavidin-based tools, further expanding the horizons of what is achievable in molecular and cellular imaging. Future efforts will likely focus on creating streptavidin variants with tailored spectral properties, enhanced quantum efficiencies for a broader range of fluorophores, and novel functionalities for advanced applications such as in vivo imaging and diagnostics. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the power of these innovative reagents and drive the next wave of discoveries.

References

- 1. Optimized Streptavidin for Fluorescent Labeling of Biotinylated Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. researchgate.net [researchgate.net]

- 4. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A streptavidin variant with slower biotin dissociation and increased mechanostability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Avidin-Biotin Interaction | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. Engineering Streptavidin and a Streptavidin-Binding Peptide with Infinite Binding Affinity and Reversible Binding Capability: Purification of a Tagged Recombinant Protein to High Purity via Affinity-Driven Thiol Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Flavidin: A Technical Guide to its Structure, Function, and Applications

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Flavidin is an engineered form of streptavidin, a protein renowned for its remarkably high affinity for biotin.[1] Developed through a strategy known as "amine landscaping," this compound has been optimized for applications in fluorescence-based detection and imaging.[1][2] By systematically removing all surface-exposed lysine residues, this compound minimizes the quenching of conjugated fluorophores, leading to significantly brighter and more specific signals in various experimental setups.[1][3] This guide provides a comprehensive overview of the structure, function, and key applications of this compound, along with detailed experimental protocols for its production and use.

This compound Protein Structure

Core Structure and Comparison to Streptavidin

This compound is a homo-tetrameric protein, with each of its four identical subunits composed of an eight-stranded anti-parallel beta-barrel. This core structure is highly similar to that of its parent molecule, wild-type streptavidin. The biotin-binding pocket is located within this beta-barrel structure. While a specific crystal structure for the this compound mutant is not yet available in the Protein Data Bank (PDB), the structure of wild-type streptavidin (e.g., PDB ID: 1MK5) serves as an excellent reference model.[4]

Key Mutations in this compound

The defining feature of this compound is the mutation of all four native lysine (K) residues to arginine (R). These mutations are:

-

K80R

-

K121R

-

K132R

-

K134R

This "amine landscaping" approach removes the primary amines (ε-amino groups) of lysine side chains, which are the common sites for conjugation with N-hydroxysuccinimide (NHS)-ester dyes.[1][3] By eliminating these sites, dye molecules are instead conjugated to the single α-amino group at the N-terminus of each subunit, resulting in a more uniform and predictable labeling stoichiometry and, crucially, reduced dye-dye quenching.[1] The K121R mutation, in particular, has been shown to be critical for preserving the ultra-stable biotin binding after dye labeling.[1]

Function and Advantages of this compound

The primary function of this compound is to serve as a superior reagent for fluorescence-based detection and imaging techniques that rely on the streptavidin-biotin interaction. Its main advantages over wild-type streptavidin include:

-

Increased Fluorescent Brightness: By minimizing dye quenching, this compound-dye conjugates exhibit significantly higher fluorescence intensity.[1]

-

Enhanced Specificity in Cellular Imaging: The reduced non-specific binding of this compound conjugates leads to clearer images with higher signal-to-noise ratios.[1][2]

-

Preservation of Ultra-stable Biotin Binding: Despite the extensive mutations, this compound retains the exceptionally high affinity for biotin that is characteristic of streptavidin.[1]

Quantitative Data

The following tables summarize the key quantitative data available for this compound in comparison to wild-type streptavidin.

| Property | This compound | Wild-Type Streptavidin | Reference |

| Expression Yield | 23 mg/L of culture | 17 mg/L of culture | [5] |

| Solubility | at least 100 µM in PBS | High | [5] |

Table 1: Biophysical Properties of this compound

| Parameter | This compound | Wild-Type Streptavidin | Reference |

| on-rate (k_on) for biotin-4-fluorescein (M⁻¹s⁻¹) | 5.1 ± 0.7 x 10⁷ | 5.7 ± 0.3 x 10⁷ | [5] |

| Dissociation constant (K_d) for biotin | Not explicitly reported, but described as "ultrastable" and comparable to wild-type | ~10⁻¹⁴ M | [1] |

Table 2: Biotin Binding Kinetics of this compound

Note: A specific dissociation constant (Kd) for the this compound-biotin interaction has not been published, but the primary literature emphasizes that it retains the ultra-stable binding characteristic of wild-type streptavidin.

Experimental Protocols

Expression and Purification of this compound

This protocol is adapted from standard procedures for recombinant streptavidin expression in E. coli and the information provided in Jacobsen et al., 2017.[1][5][6]

5.1.1 Materials

-

E. coli expression strain (e.g., BL21(DE3))

-

pET21-Flavidin expression plasmid[1]

-

Luria-Bertani (LB) medium

-

Ampicillin

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA)

-

Iminobiotin agarose resin

-

Elution Buffer (50 mM ammonium acetate, pH 4.0)

-

Dialysis Buffer (e.g., PBS, pH 7.4)

5.1.2 Protocol

-

Transform the pET21-Flavidin plasmid into a suitable E. coli expression strain.

-

Inoculate a single colony into 50 mL of LB medium containing 100 µg/mL ampicillin and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 20 mL of Lysis Buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a pre-equilibrated iminobiotin agarose column.

-

Wash the column with 10 column volumes of Lysis Buffer.

-

Elute the bound this compound with 5 column volumes of Elution Buffer.

-

Immediately neutralize the eluted fractions with 1 M Tris-HCl, pH 8.0.

-

Pool the fractions containing this compound and dialyze extensively against PBS, pH 7.4, at 4°C.

-

Confirm the purity and concentration of the protein using SDS-PAGE and a standard protein assay.

Immunofluorescence Staining using a this compound-Dye Conjugate

This protocol describes a typical indirect immunofluorescence workflow using a biotinylated secondary antibody followed by a fluorescently labeled this compound conjugate.[7][8][9]

5.2.1 Materials

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody (specific to the target protein)

-

Biotinylated secondary antibody (against the host species of the primary antibody)

-

This compound conjugated to a fluorescent dye (e.g., this compound-635P)

-

Mounting medium with DAPI

5.2.2 Protocol

-

Wash cells grown on coverslips three times with PBS.

-

Fix the cells with Fixation Buffer for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

-

Incubate the cells with the primary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the biotinylated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with the this compound-dye conjugate (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS in the dark.

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI.

-

Image the slides using a fluorescence microscope with the appropriate filter sets.

Signaling Pathways and Experimental Workflows

As an engineered tool protein, this compound is not a component of a natural signaling pathway. Instead, its function is integral to various experimental workflows designed to detect and visualize biological molecules. The following diagram illustrates the logical flow of an indirect immunofluorescence experiment using this compound.

Caption: Workflow for indirect immunofluorescence using this compound.

This diagram illustrates the sequential steps of preparing and staining a biological sample to visualize a target protein. The key interaction is the high-affinity binding of the this compound-dye conjugate to the biotinylated secondary antibody, which in turn is bound to the primary antibody recognizing the protein of interest. This chain of interactions allows for the precise localization and visualization of the target protein via fluorescence microscopy.

Conclusion

This compound represents a significant advancement in the field of molecular probes for fluorescence-based applications. Its rational design, based on the principle of "amine landscaping," successfully addresses the common issue of dye-induced quenching while maintaining the robust biotin-binding properties of streptavidin. The enhanced brightness and specificity of this compound conjugates make it a valuable tool for researchers in cell biology, immunology, and diagnostics, enabling more sensitive and reliable detection of biomolecules. This guide provides the necessary technical information and protocols to facilitate the effective implementation of this compound in a research setting.

References

- 1. Protein Expression and Purification [protocols.io]

- 2. rcsb.org [rcsb.org]

- 3. projects.h-its.org [projects.h-its.org]

- 4. rcsb.org [rcsb.org]

- 5. howarthgroup.org [howarthgroup.org]

- 6. Expression, Isolation, and Purification of Soluble and Insoluble Biotinylated Proteins for Nerve Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

Flavidin from Orchidaceae: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Orchidaceae-derived Flavidin, its Biochemical Profile, and Therapeutic Potential.

Introduction

The Orchidaceae family, one of the largest and most diverse groups of flowering plants, is a rich reservoir of unique secondary metabolites with significant pharmacological potential. Among these is this compound, a 9,10-dihydrophenanthrene derivative that has garnered interest for its bioactive properties. This technical guide provides a comprehensive overview of this compound, focusing on the Orchidaceae species that produce it, its biosynthesis, methods for its extraction and characterization, and its pharmacological activities. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Orchidaceae Species Yielding this compound

This compound has been isolated from several genera within the Orchidaceae family. The primary species known to produce this compound are listed below.

| Genus | Species | Reference(s) |

| Coelogyne | C. elata, C. longipes, C. flavida | [1] |

| Arundina | A. graminifolia | [1] |

| Pholidota | P. articulata | |

| Otochilus | O. fusca |

Chemical Profile of this compound

This compound is a member of the phenanthrene class of organic compounds. Its chemical structure and properties are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₂O₃ |

| Molecular Weight | 240.25 g/mol |

| IUPAC Name | 9,10-dihydro-5H-phenanthro[4,5-bcd]pyran-2,7-diol |

| PubChem CID | 158594 |

| CAS Number | 83924-98-5 |

Biosynthesis of this compound in Orchidaceae

The biosynthesis of this compound in orchids proceeds through the phenylpropanoid pathway, which is a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway involves the conversion of the amino acid L-phenylalanine into various phenolic compounds. While the specific enzymatic steps for this compound are not fully elucidated, the general pathway for the formation of dihydrophenanthrenes in Orchidaceae is understood.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of this compound from Orchidaceae plant material, based on commonly used phytochemical techniques.

Methodology:

-

Plant Material Preparation: Freshly collected plant material (e.g., whole plants or specific organs of Coelogyne flavida) is washed, air-dried in the shade, and then pulverized into a coarse powder.

-

Extraction: The powdered plant material is subjected to maceration with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours), often with periodic agitation. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to silica gel column chromatography. The column is packed with silica gel and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions showing the presence of the target compound are combined and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain pure this compound.

Characterization of this compound

The structural elucidation and confirmation of isolated this compound are performed using a combination of spectroscopic techniques.

| Technique | Purpose |

| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy to determine the chemical structure, including the connectivity of atoms and stereochemistry. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | To determine the wavelength of maximum absorbance. |

Pharmacological Activities of this compound

This compound has been reported to exhibit a range of biological activities, with its antioxidant properties being the most well-documented.

Antioxidant Activity

This compound has demonstrated significant antioxidant potential in various in-vitro assays.

| Assay | Result | Reference(s) |

| DPPH Radical Scavenging Activity | Potent scavenging activity, comparable to or exceeding that of standard antioxidants like BHT. | |

| β-Carotene-Linoleic Acid Model | Significant inhibition of lipid peroxidation. | |

| Hydroxyl Radical Scavenging Assay | Effective scavenging of hydroxyl radicals. | |

| Superoxide Radical Scavenging Assay | Moderate to high scavenging activity. |

Other Potential Pharmacological Activities

Preliminary studies and the activities of related phenanthrenes from orchids suggest that this compound may also possess other valuable pharmacological properties.

-

Anti-inflammatory Activity: Many phenanthrenes from orchids have shown anti-inflammatory effects, suggesting a similar potential for this compound. Further investigation is required to quantify this activity.

-

Anticancer Activity: Some dihydrophenanthrenes have exhibited cytotoxic effects against various cancer cell lines. The anticancer potential of this compound is an area for future research.

Future Perspectives and Drug Development

This compound, as a naturally occurring dihydrophenanthrene from the Orchidaceae family, presents a promising scaffold for drug discovery and development. Its potent antioxidant properties suggest potential applications in conditions associated with oxidative stress. Further research is warranted to explore its anti-inflammatory, anticancer, and other pharmacological activities in more detail, including in vivo studies and elucidation of its mechanisms of action. The development of efficient and scalable synthesis or semi-synthesis methods for this compound and its analogues could also accelerate its journey from a natural product to a potential therapeutic agent.

Conclusion

This compound, a dihydrophenanthrene found in several Orchidaceae species, is a bioactive compound with demonstrated antioxidant properties and potential for other therapeutic applications. This guide has provided a comprehensive overview of the current knowledge on this compound, from its natural sources and biosynthesis to its extraction, characterization, and pharmacological activities. It is hoped that this information will serve as a valuable resource for researchers and professionals in the ongoing exploration of natural products for drug development.

References

Unveiling Flavidin: A Technical Guide to its Chemical Structure and Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavidin, a naturally occurring antioxidant, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and antioxidant profile of this compound. Sourced from Orchidaceae species, this compound is a phenanthrene derivative with demonstrated efficacy in various in vitro antioxidant assays.[1][2] This document synthesizes the available data on its chemical properties, antioxidant activity, and the experimental methodologies used for its characterization. Furthermore, a putative signaling pathway for its antioxidant action is proposed based on the known mechanisms of similar phenolic compounds. All quantitative data are presented in structured tables, and detailed experimental protocols are provided to facilitate further research and development.

Chemical Structure and Properties of this compound

This compound is a 9,10-dihydro-5H-phenanthro-(4,5-bcd)-pyran derivative.[1] Its structure has been elucidated using various spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H12O3 | PubChem |

| Molecular Weight | 240.25 g/mol | PubChem |

| IUPAC Name | 9,10-dihydro-5H-phenanthro[4,5-bcd]pyran-2,7-diol | PubChem |

| CAS Number | 83924-98-5 | PubChem |

| 2D Structure |

| PubChem |

| 3D Conformer |

| PubChem |

In Vitro Antioxidant Activity of this compound

The antioxidant potential of this compound has been evaluated through several established in vitro models.[1][2] These assays collectively demonstrate this compound's capacity to scavenge free radicals and inhibit oxidative processes.

Table 2: Summary of this compound's Antioxidant Activity

| Assay | Key Findings | Reference |

| β-Carotene-Linoleate Assay | Showed very good antioxidant activity (90.2%) at 50 ppm, which was almost equivalent to that of Butylated Hydroxyanisole (BHA). | [1][2] |

| DPPH Radical Scavenging Assay | Exhibited more radical scavenging activity than BHA at concentrations of 5, 10, 20, and 40 ppm. | [1][2] |

| Phosphomolybdenum Assay | Demonstrated very good antioxidant capacity. | [1][2] |

| Hydrogen Peroxide Scavenging | Showed effective hydrogen peroxide scavenging activity. | [1][2] |

Note: Specific IC50 values for this compound are not available in the cited literature. The data presented is based on the percentage of inhibition and comparative activity against a known antioxidant.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: Add 1.0 mL of the DPPH solution to 3.0 mL of various concentrations of this compound (e.g., 5, 10, 20, 40 ppm) in methanol.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Control: A control is prepared using 1.0 mL of DPPH solution and 3.0 mL of methanol.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

β-Carotene-Linoleate Bleaching Assay

This assay measures the ability of an antioxidant to inhibit the oxidation of linoleic acid, which prevents the bleaching of β-carotene.

Protocol:

-

Preparation of β-Carotene Emulsion:

-

Dissolve 0.5 mg of β-carotene in 1 mL of chloroform.

-

Add 25 µL of linoleic acid and 200 mg of Tween 40.

-

Evaporate the chloroform under vacuum.

-

Add 100 mL of distilled water and shake vigorously to form an emulsion.

-

-

Reaction Mixture:

-

Aliquot 2.5 mL of the β-carotene emulsion into test tubes.

-

Add 350 µL of various concentrations of this compound (e.g., 50 ppm).

-

-

Measurement:

-

Measure the initial absorbance at 470 nm immediately after adding the sample.

-

Incubate the tubes at 50°C for 2 hours.

-

Measure the final absorbance at 470 nm.

-

-

Control: A control is prepared using 350 µL of the solvent instead of the sample.

-

Calculation: The antioxidant activity is calculated using the formula: % Inhibition = [(A_β-carotene after 2h (sample) - A_β-carotene after 2h (control)) / (A_initial β-carotene (control) - A_β-carotene after 2h (control))] x 100

Phosphomolybdenum Assay (Total Antioxidant Capacity)

This method is based on the reduction of Mo(VI) to Mo(V) by the antioxidant compound, which forms a green phosphate/Mo(V) complex at acidic pH.

Protocol:

-

Reagent Solution: Prepare a solution containing 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate.

-

Reaction Mixture: Combine 0.3 mL of the sample solution (this compound) with 3.0 mL of the reagent solution.

-

Incubation: Incubate the mixture at 95°C for 90 minutes.

-

Cooling: Cool the samples to room temperature.

-

Measurement: Measure the absorbance of the solution at 695 nm against a blank.

-

Standard Curve: A standard curve is prepared using ascorbic acid, and the total antioxidant capacity is expressed as equivalents of ascorbic acid.

Hydrogen Peroxide Scavenging Assay

This assay measures the ability of an antioxidant to scavenge hydrogen peroxide (H₂O₂).

Protocol:

-

Preparation of H₂O₂ Solution: Prepare a 40 mM solution of H₂O₂ in phosphate buffer (pH 7.4).

-

Reaction Mixture: Add 0.6 mL of the H₂O₂ solution to 1.0 mL of various concentrations of this compound in phosphate buffer.

-

Incubation: Allow the reaction to proceed for 10 minutes at room temperature.

-

Measurement: Measure the absorbance of the solution at 230 nm.

-

Control: A control is prepared with phosphate buffer without H₂O₂.

-

Calculation: The percentage of H₂O₂ scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Potential Signaling Pathway and Mechanism of Action

While the specific signaling pathways modulated by this compound have not yet been elucidated, a plausible mechanism can be inferred from the known actions of other plant-derived phenanthrene antioxidants. These compounds are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense systems.

A potential pathway involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including those encoding for enzymes like Superoxide Dismutase (SOD) and Catalase (CAT).

Caption: Proposed mechanism of this compound's antioxidant activity.

Conclusion

This compound, a phenanthrene derivative from Orchidaceae, demonstrates significant antioxidant properties through various in vitro models. Its ability to scavenge free radicals and inhibit oxidative processes highlights its potential as a valuable compound for further investigation in the fields of pharmacology and drug development. While direct evidence for its signaling pathways is currently lacking, its structural similarity to other bioactive phenanthrenes suggests a potential role in modulating endogenous antioxidant defense mechanisms. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to replicate and expand upon the existing findings. Future studies should focus on elucidating the precise molecular mechanisms of this compound's action and evaluating its efficacy and safety in in vivo models.

References

Preliminary Studies on the Bioactivity of Flavidin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavidin, a naturally occurring flavonoid isolated from Orchidaceae species, has emerged as a compound of interest for its potential health benefits. This technical guide provides an in-depth overview of the preliminary scientific studies on the bioactivity of this compound, with a primary focus on its antioxidant properties. While research into its specific anti-inflammatory and anticancer effects is currently limited, this paper also explores the general bioactivities of the broader flavonoid class to provide a contextual framework for future research. This document synthesizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Antioxidant Bioactivity of this compound

The most well-documented bioactivity of this compound is its potent antioxidant capacity. In vitro studies have demonstrated its ability to neutralize free radicals and reduce oxidative stress, suggesting its potential as a protective agent against oxidative damage-related pathologies.

Quantitative Antioxidant Data

Preliminary studies have quantified the antioxidant efficacy of this compound using various established in vitro models. The following tables summarize the key findings, comparing this compound's activity to the well-known synthetic antioxidant, Butylated Hydroxyanisole (BHA).

Table 1: Antioxidant Activity of this compound in the β-Carotene-Linoleate Model [1][2]

| Compound | Concentration (ppm) | Antioxidant Activity (%) |

| This compound | 50 | 90.2 |

| BHA | 50 | ~90 |

Table 2: Radical Scavenging Activity of this compound using the DPPH Assay [1][2]

| Concentration (ppm) | This compound | BHA |

| 5 | > BHA | Standard |

| 10 | > BHA | Standard |

| 20 | > BHA | Standard |

| 40 | > BHA | Standard |

Note: Specific percentage inhibition values for the DPPH assay were not detailed in the reviewed literature, but it was consistently reported that this compound exhibited stronger radical scavenging activity than BHA at all tested concentrations.

Experimental Protocols for Antioxidant Assays

The following are detailed methodologies for the key experiments cited in the literature on this compound's antioxidant activity.

1.2.1. β-Carotene-Linoleate Assay [1][2]

This assay evaluates the ability of an antioxidant to inhibit the bleaching of β-carotene caused by linoleic acid hydroperoxides.

-

Reagents: β-carotene, linoleic acid, chloroform, Tween 40, and the test compounds (this compound and BHA).

-

Procedure:

-

A solution of β-carotene in chloroform is prepared.

-

Linoleic acid and Tween 40 are added to the β-carotene solution.

-

Chloroform is evaporated under vacuum to form a lipid emulsion.

-

Oxygenated water is added to the emulsion and mixed thoroughly.

-

Aliquots of the emulsion are transferred to test tubes containing different concentrations of the test compounds.

-

The absorbance of the solutions is measured at 470 nm at the start of the incubation and at regular intervals thereafter.

-

The rate of β-carotene bleaching is monitored, and the antioxidant activity is calculated as the percentage of inhibition of bleaching compared to a control without the antioxidant.

-

1.2.2. DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay [1][2]

This method assesses the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Reagents: DPPH solution in methanol and the test compounds (this compound and BHA).

-

Procedure:

-

A fresh solution of DPPH in methanol is prepared.

-

Different concentrations of the test compounds are added to the DPPH solution.

-

The reaction mixture is incubated in the dark at room temperature.

-

The decrease in absorbance at 517 nm is measured using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

-

1.2.3. Phosphomolybdenum Method (Total Antioxidant Capacity) [1][2]

This assay is based on the reduction of Mo(VI) to Mo(V) by the antioxidant compound and the formation of a green phosphate/Mo(V) complex at acidic pH.

-

Reagents: Reagent solution containing ammonium molybdate, sodium phosphate, and sulfuric acid, and the test compound (this compound).

-

Procedure:

-

The test compound is combined with the reagent solution.

-

The mixture is incubated at a specific temperature (e.g., 95°C) for a set time.

-

After cooling to room temperature, the absorbance of the solution is measured at 695 nm.

-

The total antioxidant capacity is expressed as equivalents of a standard antioxidant, such as ascorbic acid.

-

1.2.4. Hydrogen Peroxide Scavenging Assay [1][2]

This assay determines the ability of an antioxidant to scavenge hydrogen peroxide.

-

Reagents: Hydrogen peroxide solution in phosphate buffer and the test compound (this compound).

-

Procedure:

-

A solution of hydrogen peroxide is prepared in phosphate buffer (pH 7.4).

-

The test compound is added to the hydrogen peroxide solution.

-

The absorbance of the solution is measured at a specific wavelength (e.g., 230 nm) after a certain incubation time.

-

The percentage of hydrogen peroxide scavenged is calculated by comparing the absorbance of the sample to that of a control.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for evaluating the in vitro antioxidant activity of a compound like this compound.

Anti-inflammatory and Anticancer Bioactivities: A Contextual Overview

As of the date of this publication, there is a notable absence of specific scientific literature detailing the anti-inflammatory or anticancer activities of this compound. The studies available have focused exclusively on its antioxidant properties. However, as this compound belongs to the flavonoid class of polyphenolic compounds, it is pertinent to discuss the general anti-inflammatory and anticancer effects reported for flavonoids as a group. It is crucial to emphasize that the following information provides a general context and may not be directly applicable to this compound until specific research is conducted.

General Anti-inflammatory Effects of Flavonoids

Flavonoids are widely recognized for their anti-inflammatory properties, which are attributed to their ability to modulate various signaling pathways and inhibit the production of pro-inflammatory mediators.

Potential Mechanisms of Action (General to Flavonoids):

-

Inhibition of Pro-inflammatory Enzymes: Flavonoids can inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, key mediators of inflammation.

-

Modulation of Signaling Pathways: Flavonoids have been shown to interfere with inflammatory signaling cascades, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

Reduction of Pro-inflammatory Cytokines: Many flavonoids can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).

The following diagram illustrates a generalized signaling pathway through which some flavonoids exert their anti-inflammatory effects. Note: This is a general representation for flavonoids and has not been specifically demonstrated for this compound.

General Anticancer Effects of Flavonoids

Numerous studies have suggested that flavonoids may possess anticancer properties, acting through various mechanisms to inhibit tumor growth and progression.

Potential Mechanisms of Action (General to Flavonoids):

-

Induction of Apoptosis: Flavonoids can trigger programmed cell death in cancer cells by modulating apoptosis-related proteins.

-

Cell Cycle Arrest: Some flavonoids can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases.

-

Anti-proliferative Effects: Flavonoids can inhibit the uncontrolled growth of cancer cells.

-

Inhibition of Angiogenesis: Certain flavonoids may prevent the formation of new blood vessels that supply nutrients to tumors.

-

Antioxidant Effects: By scavenging free radicals, flavonoids can reduce oxidative stress, which is implicated in carcinogenesis.

The following diagram provides a simplified overview of the potential multi-faceted anticancer mechanisms of flavonoids. Note: This is a general representation for flavonoids and has not been specifically demonstrated for this compound.

References

Methodological & Application

Flavidin Protein Conjugation: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the conjugation of proteins with flavin derivatives. Flavin-based protein labeling has emerged as a powerful tool in biological research, offering unique advantages for studying protein function, localization, and interaction networks. Two primary methodologies are highlighted: the enzymatic "Flavin-tag" system for site-specific covalent attachment of Flavin Mononucleotide (FMN) and photocatalytic labeling for proximity-based identification of protein-protein interactions.

Introduction to Flavin-Based Protein Conjugation

Flavins, such as Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), are natural cofactors involved in a myriad of biological redox reactions. Their unique photochemical properties, including strong visible light absorption and fluorescence, make them excellent probes for protein labeling.[1][2] Flavin-conjugated proteins can be utilized in a variety of applications, including fluorescence microscopy, in-gel fluorescence detection, and the study of protein dynamics and interactions within living cells.[3][4]

Two prominent methods for flavin-protein conjugation are:

-

Enzymatic "Flavin-tag" System: This method utilizes a bacterial flavin transferase, ApbE, to covalently attach FMN to a specific, short peptide tag (the "Flavin-tag") genetically fused to the protein of interest.[3][5] This approach allows for highly specific, covalent labeling at the N-terminus, C-terminus, or even internal loops of a target protein.[3]

-

Photocatalytic Labeling: This technique employs flavin derivatives, such as riboflavin tetraacetate (RFT), as photocatalysts.[6][7] Upon illumination with visible light, the flavin generates reactive species that covalently label proteins in close proximity, particularly on tyrosine residues.[6][7] This method is exceptionally useful for proximity labeling studies to identify transient or weak protein-protein interactions within their native cellular context.[8][9]

Quantitative Data Summary

The efficiency of flavin protein conjugation can be influenced by various factors. The following tables summarize key quantitative data for the enzymatic "Flavin-tag" method.

Table 1: In Vivo Flavin-tag Conjugation Efficiency in E. coli

| Target Protein | Tag Position | Expression Temperature (°C) | FMN Incorporation Efficiency (%) | Reference(s) |

| NqrC | - | 37 | 67 | [10] |

| ADH | N-terminal (F1-tag) | 37 | 31 | [10] |

| SUMO | N-terminal (F1-tag) | 37 | 26 | [10] |

| ADH | N-terminal (F1-tag) | - | 20 | [10] |

| MBP | N-terminal (F1-tag) | 30 | ~100 (with FADS co-expression) | [5] |

| MBP | C-terminal (F1-tag) | 30 | ~100 (with FADS co-expression) | [5] |

Table 2: In Vitro Flavin-tag Conjugation Parameters

| Parameter | Value | Reference(s) |

| Buffer | 50 mM Tris-HCl, pH 8.0 | [3] |

| FAD Concentration | 1.0 mM | [3] |

| Mg²⁺ Concentration | 10 mM | [3] |

| EDTA Concentration | 1.0 mM | [3] |

| Target Protein Concentration | 70-200 µM | [3] |

| ApbE (Flavin Transferase) Concentration | 20 µM | [3] |

| Reaction Temperature | 30 °C | [3] |

| Reaction Time for Full Modification | 4 hours | [5] |

Table 3: Comparison of Flavin-Based Labeling Methods

| Feature | Enzymatic "Flavin-tag" | Photocatalytic Labeling |

| Specificity | Site-specific at the tag sequence | Proximity-based, primarily on tyrosine residues |

| Labeling Radius | Not applicable (direct covalent attachment) | ~6 nm to sub-micrometer, depending on the reactive species |

| Key Reagents | ApbE enzyme, FAD, tagged protein | Flavin photocatalyst (e.g., RFT), light source, labeling probe (e.g., biotin-tyramide) |

| Typical Application | Site-specific protein labeling for imaging and functional studies | Proximity labeling to map protein-protein interactions |

Experimental Protocols

Protocol 1: In Vitro Protein Conjugation using the Flavin-tag System

This protocol describes the site-specific labeling of a target protein containing a Flavin-tag with FMN in a test tube.

Materials:

-

Purified target protein with a Flavin-tag (e.g., N-terminal, C-terminal, or internal)

-

Purified ApbE flavin transferase

-

Flavin Adenine Dinucleotide (FAD)

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0

-

1 M MgCl₂ stock solution

-

0.5 M EDTA stock solution

-

SDS-PAGE equipment

-

UV transilluminator for in-gel fluorescence detection

-

Mass spectrometer for confirmation of labeling

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:

-

Target protein to a final concentration of 70-200 µM.

-

FAD to a final concentration of 1.0 mM.

-

MgCl₂ to a final concentration of 10 mM.

-

EDTA to a final concentration of 1.0 mM.

-

ApbE enzyme to a final concentration of 20 µM.

-

Adjust the final volume with Reaction Buffer.

-

-

Incubation: Incubate the reaction mixture at 30°C for up to 4 hours. For time-course analysis, aliquots can be taken at different time points.

-

Analysis of Conjugation:

-

In-gel Fluorescence: Mix an aliquot of the reaction with SDS-PAGE loading buffer, and run on a polyacrylamide gel. Visualize the gel on a UV transilluminator. A fluorescent band corresponding to the molecular weight of the target protein indicates successful FMN conjugation.[3]

-

Mass Spectrometry: To confirm the covalent attachment of FMN, analyze the purified reaction product by mass spectrometry. A mass shift corresponding to the mass of FMN (approximately 456.3 g/mol ) should be observed.[3]

-

Protocol 2: In Vivo Protein Conjugation using the Flavin-tag System in E. coli

This protocol describes the production of a flavin-conjugated protein directly within E. coli cells.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the gene for the Flavin-tagged target protein.

-

Expression vector for the ApbE flavin transferase (can be on the same or a compatible plasmid).

-

For enhanced efficiency, an expression vector for FAD synthetase (FADS).[5]

-

LB or TB growth medium with appropriate antibiotics.

-

Inducer (e.g., IPTG, arabinose).

-

Protein purification equipment (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid(s) encoding the Flavin-tagged protein, ApbE, and optionally FADS.

-

Cell Culture: Grow the transformed cells in LB or TB medium with appropriate antibiotics at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG). For optimal flavinylation, expression at a lower temperature (e.g., 20-30°C) overnight may be beneficial, although 37°C has also been shown to be efficient.[10]

-

Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

-

Purification: Purify the flavin-conjugated protein from the cell lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins). The flavinylated protein will often appear as a yellow-colored fraction.[5]

-

Analysis: Analyze the purified protein by SDS-PAGE with in-gel fluorescence and mass spectrometry to confirm successful conjugation as described in Protocol 1.

Protocol 3: Photocatalytic Proximity Labeling of Protein Interaction Partners

This protocol provides a general workflow for identifying proteins that interact with a protein of interest (POI) using flavin-based photocatalytic labeling.

Materials:

-

Cells expressing the POI fused to a targeting domain (e.g., an antibody fragment or a protein that localizes to a specific cellular compartment).

-

Flavin photocatalyst conjugated to a molecule that binds the targeting domain (e.g., a secondary antibody conjugated to RFT).[7]

-

Labeling probe (e.g., biotin-tyramide).

-

Visible light source (e.g., blue LED, ~450 nm).

-

Cell lysis buffer.

-

Streptavidin beads for enrichment of biotinylated proteins.

-

Mass spectrometry equipment for protein identification.

Procedure:

-

Cell Incubation: Incubate the cells expressing the targeted POI with the photocatalyst conjugate to allow binding to the POI.

-

Labeling: Add the labeling probe (e.g., biotin-tyramide) to the cells.

-

Photo-irradiation: Illuminate the cells with visible light for a defined period (e.g., 1-15 minutes) to activate the photocatalyst and initiate proximity labeling.

-

Cell Lysis: Quench the reaction and lyse the cells to release the proteins.

-

Enrichment: Incubate the cell lysate with streptavidin beads to capture the biotinylated proteins (i.e., the POI and its proximal interaction partners).

-

Elution and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Elute the biotinylated proteins and digest them into peptides (e.g., with trypsin).

-

Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins that were in proximity to the POI.

Visualizations

Flavin-tag Enzymatic Conjugation Workflow

Caption: Workflow for enzymatic protein conjugation using the Flavin-tag system.

Photocatalytic Proximity Labeling Workflow

Caption: General workflow for identifying protein-protein interactions using photocatalytic proximity labeling.

GPCR Signaling Pathway Interrogation using Proximity Labeling

Caption: Using photocatalytic proximity labeling to identify proteins in a GPCR signaling pathway.

References

- 1. zoulab.org [zoulab.org]

- 2. Characterization of Flavin-Based Fluorescent Proteins: An Emerging Class of Fluorescent Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multidimensional tracking of GPCR signaling via peroxidase-catalyzed proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]

- 5. Intracellular photocatalytic-proximity labeling for profiling protein-protein interactions in microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted proximity-labelling of protein tyrosines via flavin-dependent photoredox catalysis with mechanistic evidence for a radical–radical recombination pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemical biology approaches to resolve the subcellular GPCR signaling landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research.rug.nl [research.rug.nl]